molecular formula C11H9N3 B8570876 2-(1H-pyrrol-2-yl)-1H-benzimidazole CAS No. 3878-23-7

2-(1H-pyrrol-2-yl)-1H-benzimidazole

Cat. No. B8570876
CAS RN: 3878-23-7
M. Wt: 183.21 g/mol
InChI Key: LAOMLYGDZXWXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1H-pyrrol-2-yl)-1H-benzimidazole” contains a pyrrole ring and a benzimidazole ring. Pyrrole is a five-membered aromatic heterocycle, like benzene, but one of the positions is occupied by a nitrogen atom . Benzimidazole is a fused aromatic compound made up of benzene and imidazole .


Molecular Structure Analysis

The molecular structure of this compound would be planar due to the sp2 hybridization of the atoms in the aromatic rings . The presence of nitrogen in the rings also allows for the possibility of hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings and the nitrogen atoms. The benzimidazole ring is resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, while the pyrrole ring is highly susceptible to electrophilic attack due to the electron-donating nature of the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings would likely make it relatively stable and possibly soluble in organic solvents . The nitrogen atoms could potentially form hydrogen bonds, influencing its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .

Safety and Hazards

Without specific information, it’s difficult to provide accurate safety and hazard information. Standard safety procedures should be followed when handling this compound, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in the development of new pharmaceuticals or as a building block in organic synthesis .

properties

CAS RN

3878-23-7

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)-1H-benzimidazole

InChI

InChI=1S/C11H9N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-7,12H,(H,13,14)

InChI Key

LAOMLYGDZXWXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CN3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.08 g (10 mmol) of o-phenylenediamine and 20 g of polyophosphate esters was heated gently at 80° C. and was added portionwise 1.11 g (10 mmol) of pyrrole-2-carboxylic acid. After the mixture was stirred at 100° C. for 30 minutes, it was poured into a saturated solution of sodium bicarbonate (500 mL) and stirred until polyphosphate esters was decomposed. It was then extracted with two 400 mL portions of ethyl acetate. the separated organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give a crude product. After purification by column chromatography on silica gel with 30% ethyl acetate in hexane, the desired product, 2-(pyrrol-2-yl)benzimidazole (0.50 g, 25%) was obtained as a pale yellow solid, m.p. 250° C.; 1H-NMR (Acetone-d6) 6.25-6.27 (m, 1H, ArH), 6.90-6.92 (m, 1H, ArH), 7.02-7.03 (m, 1H, ArH), 7.14-7.19 (m, 2H, 2xArH), 7.52 (bs, 2H, 2xArH).
Quantity
1.08 g
Type
reactant
Reaction Step One
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
[Compound]
Name
polyphosphate esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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